5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. One common method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For instance, they can participate in [3 + 3] annulation reactions facilitated by 4-HO-TEMPO under Cu-catalysis .Scientific Research Applications
Synthesis and Biological Activities
- Pyrimidine derivatives have been synthesized with various substitutions, showing significant biological activities such as anti-inflammatory, analgesic, antibacterial, and antiviral effects. For instance, novel compounds derived from visnaginone and khellinone exhibited cyclooxygenase inhibition and had notable analgesic and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
- The research on 2,4-diamino-5-benzylpyrimidines and their analogues has contributed to the development of antibacterial agents, including compounds that have shown efficacy in preparing broad-spectrum antibacterial agents like trimethoprim (B. Roth, J. Strelitz, B. Rauckman, 1980).
Antitumor and Antiviral Potency
- Pyrimidine derivatives have been identified with antitumor activity, highlighting the synthesis of novel compounds that inhibit dihydrofolate reductase, showing potential against various cancers (E. Grivsky, S. Lee, C. W. Sigel, D. Duch, C. A. Nichol, 1980).
- Certain pyrimidine analogues have demonstrated marked improvement in potency and species selectivity relative to known antifolates against opportunistic pathogens, offering new leads in the search for treatments against infections in immunocompromised patients (A. Rosowsky, R. Forsch, S. Queener, 2002).
Synthesis Techniques
- Innovative methods for synthesizing pyrido[2,3-d]pyrimidine derivatives involve reactions with benzylidene Meldrum's acid derivatives, providing a pathway to novel heterocyclic compounds with potential pharmaceutical applications (J. Quiroga, A. Hormaza, B. Insuasty, M. Nogueras, Adolfo Sánchez, Norbert Hanold, H. Meier, 1997).
Mechanism of Action
While the specific mechanism of action for “5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not available, many pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-20-16-14(17(23)22(3)18(24)21(16)2)15(11)19-10-12-6-5-7-13(8-12)25-4/h5-9H,10H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFPVLLHCUINQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC(=CC=C3)OC)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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